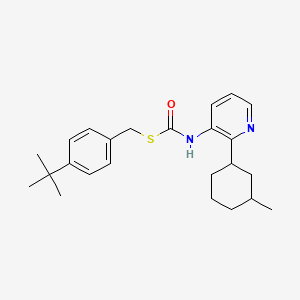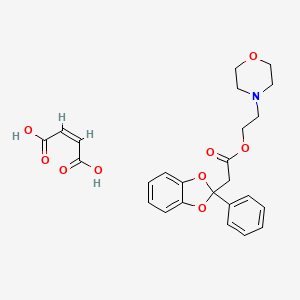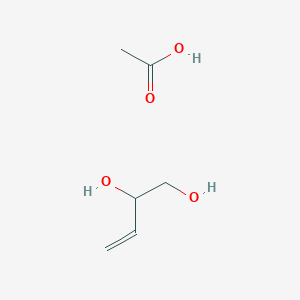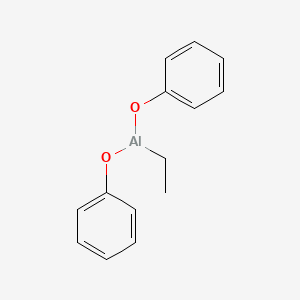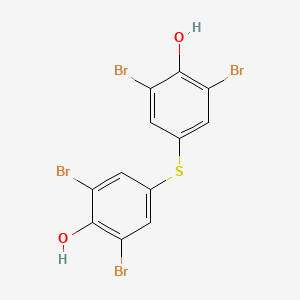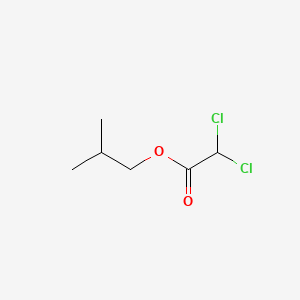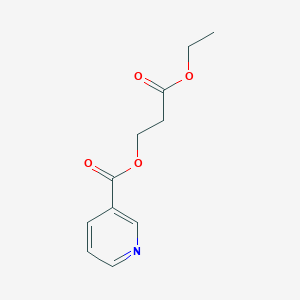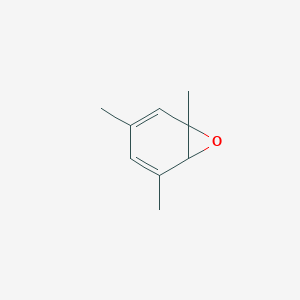![molecular formula C9H16O3 B14666334 (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol CAS No. 37619-50-4](/img/structure/B14666334.png)
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methyl-1,4-dioxaspiro[44]nonan-9-yl)methanol is a chemical compound with the molecular formula C9H16O3 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol typically involves the reaction of a suitable precursor with formaldehyde under acidic conditions. One common method involves the use of cyclopentanone and formaldehyde in the presence of an acid catalyst to form the spiroketal structure. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spiroketal structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonan-7-yl)methanol
- 1,4-Dioxaspiro[4.5]decan-2-yl)octanoate
- 1,4-Dioxaspiro[4.5]decan-2-yl)methanol
Uniqueness
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol is unique due to its specific spiroketal structure and the presence of a methyl group at the 9-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
37619-50-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(9-methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-8(7-10)3-2-4-9(8)11-5-6-12-9/h10H,2-7H2,1H3 |
InChI Key |
RIJUNJAKFNPXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12OCCO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



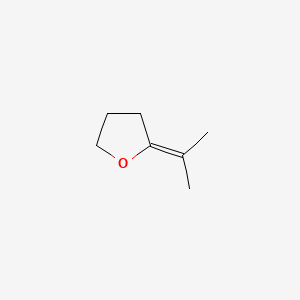

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
